Product packaging for 7-Nitrobenzofuran-2-carboxylic acid(Cat. No.:CAS No. 90483-98-0)

7-Nitrobenzofuran-2-carboxylic acid

Cat. No.: B1397775
CAS No.: 90483-98-0
M. Wt: 207.14 g/mol
InChI Key: ILIVDVZLSDYKJX-UHFFFAOYSA-N
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Description

Contextualization within Benzofuran (B130515) Chemistry and Heterocyclic Systems

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, serves as the structural core for a multitude of natural and synthetic molecules. numberanalytics.comwikipedia.org This scaffold's unique electronic and structural characteristics make it a valuable building block in the synthesis of complex chemical entities. numberanalytics.com The broader family of benzofurans is recognized for its presence in biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The introduction of various substituents onto the benzofuran ring system allows for the fine-tuning of its chemical and biological properties, leading to a diverse array of derivatives with specialized functions. ontosight.aiontosight.ai

Historical Development of Benzofuran-2-carboxylic Acid Research

The journey of benzofuran chemistry began with its first synthesis in the early 20th century. numberanalytics.com Research into benzofuran-2-carboxylic acids, a key subclass, has a long history, with early methods for their synthesis being developed through reactions like the Perkin rearrangement of 3-halocoumarins. nih.gov Over the years, numerous synthetic methodologies have been established to create the benzofuran-2-carboxylic acid skeleton, often involving the cyclization of salicylaldehyde (B1680747) derivatives. core.ac.uk These acids and their derivatives have been investigated for a variety of applications, including their use as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. ontosight.aicore.ac.uk

Significance of Nitro-substituted Benzofuran Derivatives in Synthetic Chemistry

The introduction of a nitro group (–NO2) to the benzofuran scaffold significantly influences the molecule's electronic properties and reactivity. ontosight.ai Nitro-substituted benzofurans are valuable intermediates in synthetic chemistry, as the nitro group can be readily converted into other functional groups, such as amines, which are precursors to a wide range of other derivatives. researchgate.netnih.gov The electron-withdrawing nature of the nitro group also affects the reactivity of the benzofuran ring system, influencing its interactions with biological targets. ontosight.ai This has led to the exploration of nitrobenzofuran derivatives in various research areas, including the development of new therapeutic agents. ontosight.aiontosight.ai For instance, certain nitro-substituted benzofurans have been investigated for their potential as antimicrobial and cytotoxic agents. nih.govresearchgate.net

Overview of Research Trajectories on 7-Nitrobenzofuran-2-carboxylic acid

Research specifically focused on this compound has been multifaceted. A primary area of investigation involves its synthesis and the development of efficient synthetic routes. researchgate.net Furthermore, its potential as a key building block in the creation of more complex molecules is a significant research avenue. For example, it has been used as a precursor in the synthesis of fluorescent probes for biological imaging and as a component in the design of inhibitors for specific enzymes. nih.govnih.gov The unique substitution pattern of this compound, with a nitro group at the 7-position and a carboxylic acid at the 2-position, provides a distinct platform for medicinal chemistry explorations, including the development of novel anticancer agents and compounds targeting specific biological pathways. uj.ac.zanih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO5 B1397775 7-Nitrobenzofuran-2-carboxylic acid CAS No. 90483-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIVDVZLSDYKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Nitrobenzofuran 2 Carboxylic Acid

Direct Synthesis Strategies

Direct synthesis routes focus on the introduction of a nitro group onto the benzofuran-2-carboxylic acid backbone through electrophilic aromatic substitution.

Nitration Reactions of Benzofuran-2-carboxylic Acid and Regioselectivity

The direct nitration of benzofuran-2-carboxylic acid is a complex process due to the directing effects of the fused ring system and the existing carboxylic acid substituent. The benzofuran (B130515) ring system itself is activated towards electrophilic attack. The electron-donating nature of the oxygen atom directs electrophiles to the 2- and 3-positions of the furan (B31954) ring, and to the 4- and 6-positions of the benzene (B151609) ring. However, the presence of the deactivating carboxylic acid group at the 2-position complicates this regioselectivity.

The carboxylic acid group is an electron-withdrawing group and a meta-director on the benzene ring. This deactivating nature can make the nitration reaction challenging, often requiring harsh conditions which can lead to degradation of the starting material or the formation of multiple products. The primary sites of nitration are the 4-, 5-, 6-, and 7-positions of the benzene ring. The formation of the desired 7-nitro isomer is often accompanied by the formation of other isomers, particularly the 5-nitro isomer. The precise ratio of these isomers is highly dependent on the reaction conditions.

Challenges in Isomer Separation and Purification from Nitration Mixtures

A significant hurdle in the direct synthesis of 7-Nitrobenzofuran-2-carboxylic acid is the separation of the desired 7-nitro isomer from the mixture of other positional isomers, primarily the 5-nitro isomer. These isomers often possess very similar physical properties, such as polarity and solubility, making their separation by standard chromatographic techniques, like column chromatography, exceptionally difficult.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To overcome the challenges of low yield and poor regioselectivity, significant effort is dedicated to optimizing the reaction conditions for the nitration of benzofuran-2-carboxylic acid. Key parameters that can be manipulated include the choice of nitrating agent, the solvent, the reaction temperature, and the reaction time.

ParameterVariationExpected Outcome on Yield and Selectivity
Nitrating Agent Nitric acid, Nitric acid/Sulfuric acid, Acetyl nitrate, Nitronium tetrafluoroborateMilder nitrating agents may offer better control and reduce the formation of byproducts.
Solvent Acetic anhydride, Sulfuric acid, AcetonitrileThe polarity and coordinating ability of the solvent can influence the reactivity of the nitrating species and the stability of the intermediates, thereby affecting the isomer ratio.
Temperature Low to ambient temperaturesLowering the temperature can often increase the selectivity of the reaction by favoring the formation of the thermodynamically more stable product and minimizing side reactions.
Reaction Time Monitoring by TLC or HPLCCareful monitoring of the reaction progress is crucial to ensure complete consumption of the starting material while minimizing the formation of dinitrated or degradation products.

By systematically varying these conditions, it is possible to enhance the relative yield of the desired 7-nitro isomer and simplify the subsequent purification process.

Convergent and Multi-step Synthetic Approaches

Convergent and multi-step syntheses offer an alternative to direct nitration, providing greater control over the final substitution pattern by building the molecule in a more controlled, stepwise manner.

Annulation Reactions for Benzofuran Core Formation

Annulation reactions are powerful tools for constructing the benzofuran ring system with the desired nitro group already in place. A common strategy involves the cyclization of a suitably substituted benzene derivative. For instance, a Perkin rearrangement of a substituted coumarin (B35378) can yield a benzofuran-2-carboxylic acid. chim.itarkat-usa.orgnih.gov

One potential route to this compound could involve the synthesis of a 3-substituted-7-nitrocoumarin, which could then undergo a Perkin rearrangement to form the target molecule. Another approach is the reaction of a 2-hydroxy-3-nitrobenzaldehyde (B105151) with a compound like diethyl bromomalonate, followed by cyclization and subsequent hydrolysis of the resulting ester.

Functional Group Transformations Leading to the Nitro and Carboxylic Acid Moieties

In a multi-step approach, the nitro and carboxylic acid functionalities can be introduced sequentially onto a pre-formed benzofuran ring or a precursor. For example, one could start with a 7-substituted benzofuran and introduce the nitro group at the desired position through electrophilic nitration, followed by the introduction or modification of a group at the 2-position to form the carboxylic acid.

Alternatively, a 7-nitrobenzofuran (B103471) scaffold can be synthesized first. The carboxylic acid group can then be introduced at the 2-position through various methods. One such method is the metalation of the 2-position with a strong base like n-butyllithium, followed by quenching with carbon dioxide. Another possibility is the oxidation of a pre-existing functional group at the 2-position, such as a methyl or formyl group, to the carboxylic acid.

These multi-step strategies, while often longer, can provide a more reliable and scalable route to pure this compound by avoiding the problematic isomer separation associated with direct nitration.

Asymmetric Synthesis Approaches Relevant to Substituted Benzofuran-2-carboxylic Acids

The development of asymmetric syntheses for benzofuran-2-carboxylic acids is crucial for accessing enantiomerically pure compounds, which often exhibit distinct pharmacological activities. While direct asymmetric synthesis of this compound is not extensively documented, several methodologies for related substituted benzofuran-2-carboxylic acids highlight the potential strategies.

One notable approach involves the rhodium-catalyzed multicomponent synthesis of optically active organic compounds. acs.org Another significant development is the enantioselective synthesis of chiral 2,3-dihydrobenzofurans, which are hydrogenated precursors to benzofurans. acs.orgnih.gov These methods often employ chiral ligands to induce stereoselectivity.

Recent comprehensive reviews have highlighted several catalytic strategies that can be adapted for asymmetric synthesis, including the use of palladium, copper, nickel, gold, and silver-based catalysts in various cyclization reactions to form the benzofuran core. acs.orgnih.gov For instance, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been shown to be an efficient method for producing benzofuran derivatives. nih.gov

Table 1: Asymmetric Synthesis Approaches for Benzofuran Derivatives

Catalyst/Method Substrate Type Product Type Key Features
Rhodium-based catalysts Multicomponent Optically active benzofurans Achieves multicomponent synthesis of optically active compounds. acs.org
Nickel-catalyzed intramolecular addition Aryl halides and ketones Chiral 2,3-dihydrobenzofurans Provides activation energy for nucleophilic addition, leading to noteworthy yields. nih.gov
Palladium/Copper co-catalyzed Sonogashira coupling Terminal alkynes and iodophenols Substituted benzofurans Employs a cocatalyst system for intramolecular cyclization. acs.orgnih.gov
Gold/Silver-based catalysts Alkynyl esters and quinols Substituted benzofurans Utilizes a JohnPhosAuCl/AgNTf2 catalyst for efficient synthesis. acs.org

Investigations into Green Chemistry Principles for Sustainable Synthesis

The application of green chemistry principles to the synthesis of benzofuran-2-carboxylic acids aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-Assisted Synthesis: A significant advancement in the green synthesis of benzofuran-2-carboxylic acids is the use of microwave-assisted organic synthesis. The Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids, a traditionally slow process, has been expedited dramatically using microwave irradiation. nih.gov This method significantly reduces reaction times from hours to minutes and often results in very high yields. nih.gov For example, a series of benzofuran-2-carboxylic acids were synthesized in very high yields with a reaction time of just 5 minutes at 79°C under 300W of microwave power. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that has been applied to intensify chemical reactions. nih.govrsc.org Ultrasound-assisted synthesis has been successfully used for producing benzofuran appended oxadiazole molecules, starting from ethyl benzofuran-2-carboxylate. nih.gov This method offers an energy-efficient alternative to conventional heating. A one-pot synthesis of 2-substituted benzofurans has been developed using ultrasound irradiation, involving a sequential C-C coupling and C-Si bond cleavage followed by a tandem C-C/C-O bond-forming reaction. researchgate.net

Visible-Light-Mediated Synthesis: Photocatalysis using visible light is an emerging green strategy. osi.lvresearchgate.net Researchers have developed visible-light-promoted cyclization of 1,6-enynes and bromomalonates to produce benzofuran derivatives without the need for a photocatalyst, oxidant, transition metal, or additives, representing a highly atom-economical protocol. acs.orgnih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of green chemistry. Water has been employed as a solvent for the one-pot synthesis of benzopyrans, a related class of compounds, demonstrating the potential for aqueous reaction media. asianpubs.org Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol (ChCl:EG), have also been used as eco-friendly media for the copper-iodide catalyzed one-pot synthesis of 3-aminobenzofurans. acs.orgnih.gov

In terms of catalysis, the development of metal-free cyclizations, for instance using hypervalent iodine reagents, offers a sustainable alternative to transition-metal-catalyzed reactions. organic-chemistry.org Furthermore, the use of solid acid catalysts like modified Beta-Zeolites can enhance reaction yields and facilitate catalyst recycling. mdpi.com

Table 2: Green Synthesis Methodologies for Benzofuran-2-Carboxylic Acid and Derivatives

Green Chemistry Approach Specific Method Starting Materials Key Advantages
Energy Efficiency Microwave-Assisted Perkin Rearrangement 3-Bromocoumarins Reaction time reduced to 5 minutes with very high yields. nih.gov
Ultrasound-Assisted Synthesis Bromo-substituted salicylaldehyde (B1680747), ethyl chloroacetate (B1199739) Energy-efficient, can be performed in one-pot reactions. nih.govresearchgate.net
Visible-Light-Mediated Cyclization 1,6-enynes, bromomalonates Atom-economical, avoids photocatalysts and metal additives. acs.orgnih.gov
Alternative Solvents Synthesis in Deep Eutectic Solvents (DES) o-hydroxy aldehydes, amines, alkynes Eco-friendly solvent system, good to excellent yields. acs.orgnih.gov
Synthesis in Water Aromatic aldehydes, alkyl cyanoacetates, naphthol Environmentally benign solvent, good yields, simple workup. asianpubs.org
Alternative Catalysts Metal-Free Cyclization ortho-hydroxystilbenes Avoids transition metals, uses hypervalent iodine reagents. organic-chemistry.org
Solid Acid Catalysis Benzofuran Enhanced yields and catalyst recyclability with modified zeolites. mdpi.com

Chemical Reactivity and Transformation of 7 Nitrobenzofuran 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzofuran (B130515) ring is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. For 7-Nitrobenzofuran-2-carboxylic acid, this transformation can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Alternative esterification methods that can be applied include reactions with diazoalkanes or the use of coupling reagents that activate the carboxylic acid. While specific kinetic studies on the esterification of this compound are not extensively documented in publicly available literature, the kinetics are generally influenced by factors such as the steric hindrance of the alcohol, the strength of the acid catalyst, and the reaction temperature. iajpr.com The electron-withdrawing nitro group on the benzofuran ring may influence the reactivity of the carboxylic acid.

Table 1: General Conditions for Fischer Esterification

Parameter Condition Rationale
Reactants Carboxylic Acid, Alcohol Formation of the ester bond.
Catalyst Strong Acid (e.g., H₂SO₄, TsOH) Protonates the carbonyl to activate it for nucleophilic attack. masterorganicchemistry.com
Solvent Excess Alcohol Serves as both reactant and solvent, driving the equilibrium forward. masterorganicchemistry.com
Temperature Reflux Increases reaction rate.

| Byproduct | Water | Must be removed to shift equilibrium towards products. |

The carboxylic acid moiety of this compound can be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activating agents are known as coupling reagents. researchgate.netluxembourg-bio.com

A widely used class of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, generating a urea (B33335) byproduct. peptide.com To minimize side reactions and reduce the risk of racemization when using chiral amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are often employed. peptide.comuniurb.it

This methodology is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. luxembourg-bio.comuniurb.it By analogy, this compound can be coupled to amino acids or other amine-containing molecules to create more complex structures. A modern, green approach involves the one-pot conversion of the carboxylic acid to a 2-pyridylthioester, which then reacts with an amine in an aqueous medium to form the amide. nih.gov

Table 2: Common Peptide Coupling Reagents for Amide Formation

Reagent Type Examples Key Features
Carbodiimides DCC, EDC Widely used, forms a urea byproduct. EDC and its byproduct are water-soluble. peptide.com
Onium Salts HBTU, HATU, PyBOP High coupling efficiency, often used with additives to suppress side reactions. researchgate.netpeptide.com
Phosphonium Salts BOP, PyAOP Effective for sterically hindered couplings. peptide.com

| Imidazolium | CDI | Used for forming acylimidazoles as active intermediates. researchgate.net |

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. chemguide.co.uklibretexts.org

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by the addition of hydride to the carbonyl carbon. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol because aldehydes are more reactive than carboxylic acids towards LiAlH₄. chemguide.co.ukchemistrysteps.com

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids effectively. chemistrysteps.com An alternative to LiAlH₄ is borane (B79455) (BH₃), often used as a complex with THF (BH₃-THF), which can also reduce carboxylic acids to primary alcohols. chemistrysteps.com A key challenge in the reduction of this compound is the presence of the nitro group, which is also susceptible to reduction. Achieving selective reduction of the carboxylic acid without affecting the nitro group would require careful selection of reagents and conditions. However, strong hydrides like LiAlH₄ will likely reduce both functional groups.

Table 3: Reagents for Carboxylic Acid Reduction

Reagent Solvent Key Characteristics
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether (e.g., THF) Powerful reducing agent; reduces carboxylic acids and esters to primary alcohols. Reacts violently with water. chemguide.co.uklibretexts.org
Borane (BH₃-THF) Tetrahydrofuran (THF) Reduces carboxylic acids to primary alcohols; less reactive than LiAlH₄ towards some other functional groups. chemistrysteps.com

| Sodium Borohydride (NaBH₄) | Protic Solvents (e.g., Ethanol) | Generally ineffective for the reduction of carboxylic acids. chemistrysteps.com |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The ease of decarboxylation depends significantly on the stability of the carbanion intermediate formed upon loss of CO₂. For aromatic carboxylic acids like this compound, decarboxylation is generally difficult and requires harsh conditions, such as high temperatures and the use of catalysts like copper powder or quinoline.

The mechanism for the decarboxylation of simple aromatic acids is thought to proceed through the formation of an aryl anion, which is then protonated by a source in the reaction mixture. The presence of the electron-withdrawing nitro group at the 7-position may influence the stability of any anionic intermediates, potentially affecting the required reaction conditions.

Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself a site for important chemical transformations, most notably reduction.

The reduction of the aromatic nitro group in this compound to the corresponding 7-aminobenzofuran-2-carboxylic acid is a crucial transformation. sigmaaldrich.com This reaction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the electronic properties of the benzofuran system. masterorganicchemistry.com

A variety of methods can be employed for this reduction. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation is a common and clean method, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comresearchgate.net This method is often preferred for its high yields and the simple removal of the catalyst by filtration.

Alternatively, the reduction can be accomplished using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose. commonorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups, like the carboxylic acid, are present. For instance, catalytic hydrogenation can sometimes also reduce the carboxylic acid, depending on the conditions, while metal/acid reductions are generally selective for the nitro group.

Table 4: Common Methods for the Reduction of Aromatic Nitro Groups

Method Reagents Conditions Selectivity
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Nickel Room temperature or slightly elevated, atmospheric or higher pressure. commonorganicchemistry.com Highly efficient but can also reduce other functional groups like alkenes or carbonyls.
Metal in Acid Fe/HCl, Sn/HCl, Zn/AcOH Refluxing acid. masterorganicchemistry.comcommonorganicchemistry.com Generally selective for the nitro group over many other functional groups.
Metal Salts Tin(II) Chloride (SnCl₂) Typically in ethanol (B145695) or other polar solvents. commonorganicchemistry.com Provides a mild method for reduction in the presence of acid-sensitive groups.

| Transfer Hydrogenation | Hydrazine (B178648), Ammonium formate (B1220265) | Used with a catalyst like Raney Nickel or Pd/C. | Avoids the use of gaseous hydrogen. wikipedia.org |

Nucleophilic Substitution Reactions Activated by the Nitro Group

The presence of a strongly electron-withdrawing nitro group at the 7-position significantly activates the benzene (B151609) portion of the benzofuran ring system towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group (C6 and C4, respectively). Should a suitable leaving group, such as a halogen, be present at these positions, it can be readily displaced by a variety of nucleophiles.

While direct studies on this compound derivatives are not extensively documented, the reactivity can be inferred from studies on analogous compounds like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). researchgate.netkoreascience.kr In these systems, the chlorine atom at C4 is highly susceptible to substitution by amines, phenoxides, and thiols. researchgate.netarkat-usa.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized by the nitro group. The mechanism is generally considered a bimolecular addition-elimination pathway (SNAr-Ad.E). koreascience.kr In some cases, with aniline (B41778) nucleophiles, evidence suggests a single electron transfer (SET) pathway may initiate the substitution. koreascience.kr

Table 1: Examples of Nucleophilic Aromatic Substitution on a Structurally Related Nitro-activated Benzofuran Analog

Starting MaterialNucleophileProductReaction ConditionsReference
4-Chloro-7-nitrobenzofurazanAniline4-Anilino-7-nitrobenzofurazanMeOH-MeCN, 25-45 °C koreascience.kr
4-Chloro-7-nitrobenzofurazan4-Nitrophenol4-(4-Nitrophenoxy)-7-nitrobenzofurazanNot specified researchgate.net
4-Chloro-7-nitrobenzofurazanN-(α-naphthyl)-ethylenediamineN-(7-nitrobenzofurazan-4-yl)-N'-(α-naphthyl)-ethylenediamineNot specified arkat-usa.org

Electrophilic Aromatic Substitution on the Benzofuran Ring System

Electrophilic aromatic substitution (EAS) on the this compound molecule is challenging due to the electronic properties of its substituents. The benzofuran ring system itself is generally reactive towards electrophiles, with a preference for substitution on the electron-rich furan (B31954) ring. stackexchange.com For furan, electrophilic attack is much faster than on benzene and typically occurs at the C2 position. chemicalbook.com

Nucleophilic Aromatic Substitution on the Benzofuran Ring System

Nucleophilic substitution directly on the furan ring of a benzofuran is generally difficult due to the ring's inherent electron-rich nature. However, the presence of the electron-withdrawing carboxylic acid group at the C2 position can facilitate such reactions, particularly if a leaving group is present at the C3 position.

More viable strategies involve modifying the carboxylic acid to enhance reactivity. For instance, palladium-catalyzed substitution reactions have been developed for benzofuran-2-ylmethyl acetates, where the acetate (B1210297) acts as a leaving group. unicatt.it This suggests a potential pathway where the carboxylic acid in this compound could be reduced to an alcohol and subsequently converted to a suitable leaving group to enable nucleophilic attack at the C2-methyl position. Another approach involves the activation of the C3 position. Research has shown that C–H arylation can be directed to the C3 position of benzofuran-2-carboxamide (B1298429) derivatives, which can then undergo further transformations. chemrxiv.org

Ring-Opening and Rearrangement Reactions of the Benzofuran Scaffold

The benzofuran scaffold, while aromatic, can undergo ring-opening reactions under specific conditions. These transformations are synthetically valuable as they can lead to highly functionalized phenolic compounds or rearranged cyclic structures. The stability of the furan ring is lower than that of benzene, making it more susceptible to cleavage. chemicalbook.com

Acid-catalyzed hydrolysis of furans can lead to ring-opening to form 1,4-dicarbonyl compounds. youtube.com For this compound, such a reaction would be expected to cleave the furan ring, leading to a substituted phenol. Transition metal catalysis, particularly with nickel, has also been employed for the selective cleavage of the C–O bond in benzofurans. researchgate.net Recently, a metal-free, acid-catalyzed cascade process involving the unprecedented cleavage of the endocyclic C2–O bond of a benzofuran has been reported, leading to the formation of complex cyclopentenones. rsc.org Cobalt-catalyzed asymmetric ring-opening of related dihydrofurans has also been demonstrated, highlighting the diverse catalytic methods available for cleaving the heterocyclic ring. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Benzofuran Core

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. coopscolevis.com The carboxylic acid group at C2 can be leveraged as a synthetic handle for these transformations.

One prominent strategy involves the conversion of the carboxylic acid into an amide. For example, 8-aminoquinoline (B160924) amides derived from benzofuran-2-carboxylic acid can direct palladium-catalyzed C–H arylation to the C3 position. chemrxiv.org The directing group can then be cleaved and the product diversified through transamidation. chemrxiv.org Alternatively, the carboxylic acid can be converted into a halide or triflate, which can then participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new substituents at the C2 position. nih.govacs.org These methods provide a modular approach to synthesizing complex benzofuran derivatives for various applications.

Table 2: Examples of Metal-Catalyzed Functionalization of the Benzofuran-2-Carboxylic Acid Scaffold

Reaction TypeSubstrateCatalyst/ReagentsProduct TypeReference
C-H ArylationN-(quinolin-8-yl)benzofuran-2-carboxamidePd(OAc)₂, Ag₂CO₃, Aryl Iodide3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide chemrxiv.org
Tsuji-Trost ReactionBenzofuran-2-ylmethyl acetatePd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos2-(Nucleophilically substituted)-methylbenzofuran unicatt.it
Sonogashira Coupling/Cyclizationo-Iodophenol and Terminal Alkyne(PPh₃)PdCl₂, CuI, Et₃N2-Substituted Benzofuran acs.org

Derivatives and Analogues of 7 Nitrobenzofuran 2 Carboxylic Acid: Synthesis and Chemical Characterization

Synthesis of Alkyl and Aryl Esters of 7-Nitrobenzofuran-2-carboxylic acid

The conversion of the carboxylic acid moiety of this compound into its corresponding esters is a fundamental transformation. Standard esterification procedures are readily applicable. These methods typically involve either the acid-catalyzed reaction with an alcohol (Fischer esterification) or the reaction of the carboxylate salt with an alkyl or aryl halide.

A common route to benzofuran-2-carboxylates involves the cyclization of substituted salicylaldehydes. For instance, the synthesis of ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate is achieved through the reaction of the corresponding salicylaldehyde (B1680747) with ethyl chloroacetate (B1199739) in the presence of a base. researchgate.net A similar strategy can be envisioned for the synthesis of esters of this compound. The existence of specific derivatives, such as Ethyl 7-nitrobenzofuran-2-carboxylate, has been confirmed in chemical supplier databases. bldpharm.com Benzofuran (B130515) esters have been investigated for various biological activities, including antioxidant properties. rsc.org

Table 1: Examples of Benzofuran-2-Carboxylate Ester Synthesis

Derivative Name Starting Materials Key Reagents Reference
Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate 4-Methoxy-2-hydroxy-6-nitrobenzaldehyde Ethyl chloroacetate, K₂CO₃ researchgate.net
Ethyl 5-nitrobenzofuran-2-carboxylate 2-Hydroxy-5-nitrobenzaldehyde Bromomalonic acid researchgate.net
Generic Alkyl Ester This compound, Alkyl Halide Base (e.g., K₂CO₃, DBU) General Method

Preparation of Amide Derivatives of this compound

Amide synthesis from this compound is a key strategy for generating derivatives with a wide range of structural diversity. The most direct method involves the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.

A classic activation method is the conversion of the carboxylic acid to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 7-nitrobenzofuran-2-carbonyl chloride can then be treated with the desired amine to form the corresponding amide.

More modern and milder approaches utilize peptide coupling reagents. These reagents react with the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. This method avoids the harsh conditions associated with acyl chloride formation and is compatible with a broader range of functional groups. A wide variety of these reagents are commercially available, offering different levels of reactivity and suppression of side reactions like racemization. peptide.comsigmaaldrich.comuniurb.ityoutube.com Advanced procedures, such as one-pot, two-step transamidation protocols, have also been developed for benzofuran-2-carboxamides, allowing for efficient diversification. nih.gov

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

Reagent Name Abbreviation Activating Species Reference
Dicyclohexylcarbodiimide (B1669883) DCC O-acylisourea peptide.com
Diisopropylcarbodiimide DIC O-acylisourea peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) HBTU OBt ester peptide.comsigmaaldrich.com
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU OAt ester peptide.comsigmaaldrich.com

The synthesis of various substituted benzofuran-2-carboxamides has been reported, demonstrating the versatility of these coupling methods. For example, N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and studied for their biological potential. rsc.orgnih.gov

Synthesis of Heterocyclic Derivatives Incorporating the 7-Nitrobenzofuran (B103471) Moiety

The this compound core can be elaborated to construct new, fused, or appended heterocyclic rings. The carboxylic acid function serves as a convenient chemical handle for such transformations.

One common strategy involves converting the carboxylic acid into a carbohydrazide (B1668358) (a hydrazide derivative). This is typically achieved by first forming an ester (e.g., the methyl or ethyl ester) and then reacting it with hydrazine (B178648) hydrate. The resulting 7-nitrobenzofuran-2-carbohydrazide is a versatile intermediate. For instance, it can be reacted with various aldehydes to form Schiff bases or cyclized under different conditions to yield heterocycles like 1,3,4-oxadiazoles, pyrazoles, or triazoles. A similar pathway has been successfully employed for the 6-nitro isomer of benzofuran-2-carbohydrazide to create a library of Schiff base derivatives. researchgate.net

Alternatively, the entire 7-nitrobenzofuran unit can be incorporated as a substituent onto another pre-formed heterocyclic system. Multi-component reactions, such as the Friedländer condensation, can be used to construct complex heterocyclic structures, like quinolines, that bear a benzofuran moiety at a specific position. nih.gov

Table 3: Examples of Heterocyclic Derivatives

Heterocyclic System Synthetic Approach Key Intermediate Reference
1,3,4-Oxadiazoles Cyclization of carbohydrazide 7-Nitrobenzofuran-2-carbohydrazide researchgate.net (by analogy)
Schiff Bases Condensation with aldehydes 7-Nitrobenzofuran-2-carbohydrazide researchgate.net (by analogy)

Functionalization at Other Positions of the Benzofuran Ring System (e.g., methoxy (B1213986) derivatives)

Beyond derivatization of the carboxylic acid, the benzofuran ring itself can be further functionalized. The existing nitro group influences the reactivity of the aromatic portion of the scaffold, directing subsequent electrophilic or nucleophilic substitution reactions.

The synthesis of methoxy-substituted nitrobenzofurans has been documented. For example, 7-methoxy-5-nitrobenzofuran-2-carboxylate was prepared starting from 4-methoxy-2-hydroxy-6-nitrobenzaldehyde, demonstrating that substituents can be incorporated on the starting salicylaldehyde prior to the formation of the benzofuran ring. researchgate.net Similarly, various 7-methoxybenzofuran (B1297906) derivatives have been reported, indicating that this position is amenable to substitution. rsc.orgjocpr.com Other functional groups, such as acetyl groups, can also be introduced onto the ring system to create a wider range of analogues. jocpr.com

Table 4: Examples of Functionalized Benzofuran Derivatives

Compound Name Functional Group Position(s) Reference
7-Methoxy-5-nitrobenzofuran-2-carboxylate Methoxy, Nitro 7, 5 researchgate.net
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Methoxy 7 rsc.org

Synthesis of Conjugates, Including Amino Acid Conjugates

Conjugation of this compound with other molecules, particularly amino acids, is a strategy to potentially modify properties such as solubility, cell permeability, or biological targeting. The formation of an amide bond between the carboxylic acid and the amine group of an amino acid is the basis of this approach.

The synthesis of these conjugates is reliably achieved using the standard peptide coupling reagents (e.g., HATU, HBTU, DCC) discussed in section 4.2. peptide.combachem.com The general procedure involves the in situ activation of this compound, followed by the addition of an amino acid, often with its own carboxyl group protected as an ester (e.g., methyl or ethyl ester), to form the desired amide linkage. nih.gov

While direct examples for this compound are not prevalent in the cited literature, the methodology is well-established. Related nitroaromatic heterocyclic compounds, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are widely used as fluorescent tags and are readily conjugated to amino acids and peptides. nih.govarkat-usa.orgnih.gov This highlights the general feasibility and utility of conjugating nitroaromatic heterocycles with amino acids.

Table 5: General Strategy for Amino Acid Conjugation

Conjugate Type Reagents Reaction Type Reference
Amino Acid Conjugate This compound, Amino Acid Ester, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) Amide bond formation (Peptide coupling) peptide.combachem.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Nitrobenzofuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra, it is possible to piece together the complete picture of a molecule's atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 7-Nitrobenzofuran-2-carboxylic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid group, as well as the inherent electronic properties of the benzofuran (B130515) ring system.

The protons on the benzene (B151609) ring (H-4, H-5, and H-6) will display characteristic splitting patterns due to spin-spin coupling. The coupling constants (J values) are crucial for determining the relative positions of these protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal would disappear upon D₂O exchange. The proton on the furan (B31954) ring (H-3) is also expected to be a singlet.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.8s-
H-48.0 - 8.3d8.0 - 9.0
H-57.6 - 7.9t7.5 - 8.5
H-68.4 - 8.7d7.0 - 8.0
COOH> 12br s-

Note: These are predicted values based on known substituent effects on the benzofuran scaffold. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their chemical environment. The presence of the electron-withdrawing nitro group is expected to significantly deshield the carbon atom to which it is attached (C-7). The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically 160-170 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this compound, DEPT-90 would show signals for the CH carbons (C-3, C-4, C-5, C-6), while DEPT-135 would show positive signals for CH carbons and negative signals for any CH₂ carbons (none in this case). Quaternary carbons (C-2, C-3a, C-7, C-7a, and the carboxylic carbon) would be absent in both DEPT-90 and DEPT-135 spectra but present in the broad-band decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
C-2145 - 150Quaternary
C-3115 - 120CH
C-3a125 - 130Quaternary
C-4120 - 125CH
C-5130 - 135CH
C-6128 - 133CH
C-7140 - 145Quaternary
C-7a150 - 155Quaternary
COOH165 - 170Quaternary

Note: These are predicted values based on known substituent effects on the benzofuran scaffold. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between protons and carbons, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the molecule by correlating the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close to each other in space, even if they are not directly coupled. This can be useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOE correlations could be observed between protons on the furan and benzene rings, providing insights into the preferred orientation of the substituent groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₅NO₅), the exact mass can be calculated.

Predicted HRMS Data for this compound:

IonCalculated m/z
[M+H]⁺208.0195
[M-H]⁻206.0039

Note: These values are calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The analysis of these fragments provides valuable information about the structure of the parent molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A likely initial fragmentation step would be the loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another prominent fragmentation pathway would involve the loss of the nitro group (NO₂) or a neutral loss of nitric oxide (NO) followed by CO. The stability of the benzofuran ring system would likely result in fragment ions corresponding to the intact ring with various losses from the substituent groups. The analysis of these fragmentation patterns is crucial for confirming the proposed structure. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Carboxylic Acid Group: The carboxylic acid moiety presents several distinct vibrational modes. The most prominent is the O-H stretching vibration, which typically appears as a very broad band in the IR spectrum, ranging from 3300 to 2500 cm⁻¹, often overlapping with C-H stretching vibrations. researchgate.net This broadening is a result of strong intermolecular hydrogen bonding, which leads to the formation of dimeric structures. The carbonyl (C=O) stretching vibration is another key indicator, expected to produce a strong, sharp absorption in the region of 1760-1690 cm⁻¹. researchgate.net The position of this band can be influenced by conjugation with the benzofuran ring. Additionally, C-O stretching and O-H bending vibrations are anticipated between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. researchgate.net

Nitro Group: The nitro (NO₂) group is characterized by two strong stretching vibrations: the asymmetric stretch, typically found in the 1560-1500 cm⁻¹ region, and the symmetric stretch, which appears in the 1360-1300 cm⁻¹ range. The presence of these intense bands is a clear indication of the nitro-substitution on the benzofuran core. Bending vibrations of the NO₂ group are expected at lower wavenumbers, generally between 800 and 900 cm⁻¹.

Benzofuran Ring System: The benzofuran scaffold contributes to a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic and furan rings typically result in a group of bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring will also have a characteristic absorption. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are typically observed in the 900-700 cm⁻¹ region and can provide structural information.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and general spectroscopic principles.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Broad
C-H Stretch (Aromatic)Benzofuran> 3000Medium
C=O StretchCarboxylic Acid1760 - 1690Strong, Sharp
C=C Stretch (Aromatic)Benzofuran1600 - 1450Medium to Strong
NO₂ Asymmetric StretchNitro Group1560 - 1500Strong
NO₂ Symmetric StretchNitro Group1360 - 1300Strong
C-O StretchCarboxylic Acid/Furan1320 - 1210Medium
O-H BendCarboxylic Acid1440 - 1395Medium
C-H Out-of-Plane BendBenzofuran900 - 700Medium to Strong
NO₂ BendNitro Group900 - 800Medium

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups and may vary in the actual spectrum of this compound due to the specific electronic and steric environment of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and helps to characterize its chromophoric system. For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from the benzofuran ring system, the carboxylic acid group, and the nitro group. The conjugation between these components will significantly influence the position and intensity of the absorption bands.

The parent compound, benzofuran-2-carboxylic acid, exhibits UV absorption maxima that can be referenced from the NIST Chemistry WebBook. researchgate.net Simple carboxylic acids without significant conjugation typically show a weak n→π* transition around 210 nm, which is often not practically useful. researchgate.net However, the benzofuran moiety is a significant chromophore itself.

The introduction of a nitro group, a strong electron-withdrawing group and a powerful chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzofuran-2-carboxylic acid. This is due to the extension of the conjugated π-system and the introduction of new electronic transitions, such as n→π* and π→π* transitions involving the nitro group. Studies on other nitro-substituted aromatic and heterocyclic compounds confirm this trend. esisresearch.org

The electronic spectrum of this compound is anticipated to display multiple absorption bands. The high-energy bands in the shorter wavelength region (around 200-250 nm) can be attributed to π→π* transitions within the benzofuran ring system. The presence of the nitro group is likely to introduce a new, lower-energy absorption band at a longer wavelength, potentially in the 300-400 nm range, corresponding to a charge-transfer transition from the benzofuran ring (donor) to the nitro group (acceptor). The exact position and intensity of this band would be sensitive to the solvent polarity.

The table below outlines the expected electronic transitions and their approximate absorption maxima (λmax) for this compound, based on the analysis of its constituent chromophores and known substituent effects.

Electronic Transition Chromophore Expected λmax (nm)
π → πBenzofuran Ring~ 200 - 250
π → πConjugated System~ 250 - 300
n → π* / Charge TransferNitro Group & Conjugated System~ 300 - 400

Note: The data in this table represents an estimation based on the analysis of related structures and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Crystallographic Studies and Solid State Analysis of 7 Nitrobenzofuran 2 Carboxylic Acid and Its Derivatives

X-ray Diffraction Analysis for Determination of Molecular and Crystal Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like 7-Nitrobenzofuran-2-carboxylic acid, single-crystal X-ray diffraction would be the primary technique to elucidate its molecular and crystal structure.

Should a suitable single crystal be obtained, the analysis would yield crucial data, including the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information allows for the determination of bond lengths, bond angles, and torsion angles within the molecule.

Based on studies of similar molecules, such as 1-benzofuran-2-carboxylic acid, it is expected that the benzofuran (B130515) core of this compound would be essentially planar. bldpharm.com The carboxylic acid group and the nitro group would be substituted at the 2- and 7-positions, respectively. The relative orientation of these groups with respect to the benzofuran ring system would be a key structural feature.

Anticipated Crystallographic Data Table for this compound (Hypothetical)

Parameter Expected Value Range/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c, P-1, or similar
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
α (°) 90
β (°) 90-110
γ (°) 90
Volume (ų) 1500-2500

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state structure of this compound would be significantly influenced by a variety of intermolecular interactions. The most prominent of these would be hydrogen bonds, given the presence of the carboxylic acid group (a strong hydrogen bond donor and acceptor) and the nitro group (a potential hydrogen bond acceptor).

It is highly probable that the carboxylic acid moieties would form the classic centrosymmetric dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. nih.gov This is a very robust and common interaction in crystalline carboxylic acids. nih.gov

Table of Expected Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Expected Distance (Å)
Strong Hydrogen Bond O-H (acid) O=C (acid) 2.6 - 2.8
Weak Hydrogen Bond C-H (aromatic) O (nitro) 3.0 - 3.5
Weak Hydrogen Bond C-H (aromatic) O (furan) 3.0 - 3.5

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physicochemical properties. While no specific polymorphic studies on this compound have been reported, the potential for polymorphism exists due to the molecule's functional groups, which can engage in various competing intermolecular interactions. The formation of different polymorphs could be influenced by crystallization conditions such as solvent, temperature, and rate of cooling.

Co-crystallization is a technique used to modify the properties of a solid by combining it with a second, different molecule (a coformer) in the same crystal lattice. nih.gov The carboxylic acid group in this compound makes it an excellent candidate for co-crystallization with coformers that possess complementary functional groups, such as pyridines, amides, or other molecules capable of forming strong hydrogen bonds. sci-hub.boxrsc.org

A co-crystal screening of this compound with a library of pharmaceutically acceptable coformers could lead to the discovery of new solid forms with, for instance, altered solubility or stability. The primary interaction in such co-crystals would likely be a strong O-H···N or O-H···O hydrogen bond between the carboxylic acid and the coformer. sci-hub.box

Crystal Packing Analysis and Supramolecular Assembly

For this compound, it is anticipated that the formation of hydrogen-bonded carboxylic acid dimers would be the primary supramolecular synthon. These dimers would then assemble into more extended structures, likely layers or chains, through the weaker C-H···O and pi-pi stacking interactions. The nitro group, being polar, would also play a crucial role in directing the packing arrangement to maximize favorable electrostatic interactions. The study of supramolecular assembly in similar nitro-substituted aromatic compounds has shown that the nitro group can significantly influence the crystal packing, often leading to layered structures.

The analysis of the crystal packing would also involve calculating the packing efficiency, typically quantified by the Kitaigorodskii packing index, to understand how efficiently space is filled in the crystal lattice.

Computational and Theoretical Chemistry of 7 Nitrobenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 7-Nitrobenzofuran-2-carboxylic acid at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various ground-state properties. nih.govresearchgate.net

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For benzofuran (B130515) derivatives, the HOMO is typically distributed over the benzofuran ring system, while the LUMO may be localized differently depending on the substituents. researchgate.net The electron-withdrawing nature of the nitro group at the 7-position and the carboxylic acid group at the 2-position significantly influences these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the nitro and carboxylic acid groups would exhibit negative potential (red regions), indicating susceptibility to electrophilic attack, while regions near the hydrogen atoms would show positive potential (blue regions). nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for Benzofuran Derivatives This table presents typical data obtained from DFT calculations on related benzofuran carboxylic acids, as specific values for the 7-nitro derivative are not widely published.

PropertyCalculated ValueSignificance
EHOMO~ -6.4 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -1.6 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.8 eVIndicates chemical reactivity and stability. researchgate.net
Dipole Moment~ 3.5 - 5.0 DMeasures the molecule's overall polarity.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. These methods are employed to perform high-accuracy calculations of the electronic configuration and to locate energy minima on the potential energy surface. While computationally more demanding than DFT, they can provide benchmark results for geometry and energy. researchgate.net For a molecule like this compound, ab initio calculations can be used to confirm the ground state conformation, particularly the orientation of the carboxylic acid group relative to the furan (B31954) ring, and to study the potential for intramolecular hydrogen bonding.

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, theoretical calculations can predict the chemical shifts for each proton and carbon atom. The acidic proton of the carboxylic acid is expected to have a characteristic downfield shift, typically observed around 12 ppm. pressbooks.pub Aromatic protons on the benzofuran ring would appear in the aromatic region, with their exact shifts influenced by the electronic effects of the nitro and carboxyl groups.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Values are estimated based on typical functional group ranges and computational studies of similar structures.

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
H (Carboxyl)12.0 - 13.0C (Carbonyl)165 - 175
H (Aromatic)7.5 - 8.5C (Aromatic)110 - 150
H (Furan)7.0 - 7.8C (Furan)105 - 145

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. These calculations help in assigning the absorption bands observed in experimental IR spectra. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1710-1760 cm⁻¹), and the asymmetric and symmetric stretches of the N-O bonds in the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively). pressbooks.pubnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can model its behavior in a solvent, such as water or DMSO, providing a picture of its conformational flexibility and intermolecular interactions.

These simulations can reveal the preferred orientation of the carboxylic acid group, which may rotate and form hydrogen bonds with surrounding solvent molecules. Understanding the solvation shell and the dynamics of these hydrogen bonds is crucial for predicting the molecule's solubility and transport properties. The simulations track the trajectory of each atom over time, allowing for the analysis of properties like radial distribution functions to understand solvent structuring around the solute. researchgate.net

Reaction Mechanism Elucidation through Transition State Modeling

Quantum chemical methods are essential for elucidating reaction mechanisms by locating and characterizing transition state (TS) structures. For reactions involving this compound, such as its synthesis or degradation, computational modeling can map the entire reaction pathway. By calculating the energies of reactants, products, and the transition state, the activation energy barrier can be determined, providing a quantitative measure of the reaction rate. This approach allows for the investigation of different potential mechanisms and helps identify the most favorable reaction pathway.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an observed property. researchgate.net

To develop a QSPR model for a series of nitrobenzofuran derivatives, including this compound, one would first calculate a wide range of molecular descriptors. These can include constitutional, topological, geometric, and electronic descriptors. A statistical method, such as multiple linear regression, is then used to build a model that links these descriptors to a property of interest, such as biological activity, toxicity, or hydrophobicity. researchgate.net Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Table 3: Examples of Molecular Descriptors Used in QSPR Modeling

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicHOMO/LUMO energies, Dipole momentElectron distribution and reactivity
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity
GeometricalMolecular surface area, Molecular volumeSize and shape of the molecule
PhysicochemicalLogP (Octanol-water partition coefficient)Hydrophobicity/Lipophilicity

Applications of 7 Nitrobenzofuran 2 Carboxylic Acid As a Building Block in Synthetic Organic Chemistry

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The benzofuran (B130515) nucleus is a common scaffold in many biologically active compounds. 7-Nitrobenzofuran-2-carboxylic acid serves as a valuable starting material for constructing more elaborate heterocyclic systems. The strategic placement of the nitro group and the carboxylic acid allows for sequential or one-pot reactions to build fused ring systems or introduce diverse substituents.

A key synthetic strategy involves the chemical modification of the nitro group. The nitro group is a versatile functional handle primarily because it can be readily reduced to an amino group (7-aminobenzofuran-2-carboxylic acid). This transformation unlocks a plethora of subsequent reactions. The resulting aromatic amine can participate in cyclization reactions to form new heterocyclic rings fused to the benzofuran core. For instance, the amine can react with diketones, ketoesters, or other bifunctional reagents to construct systems like benzodiazepines, quinoxalines, or other polycyclic aromatic heterocycles.

Research on related nitrobenzofuran structures illustrates the potential of this approach. For example, derivatives of 6-nitrobenzofuran-2-carbohydrazide have been used to synthesize a series of Schiff bases, demonstrating the utility of the nitrobenzofuran scaffold in creating complex derivatives. researchgate.net While this research used the 6-nitro isomer, the chemical principles are directly applicable to the 7-nitro variant. The amino derivative of this compound is a bifunctional building block, where the amine and carboxylic acid can be selectively reacted to achieve desired molecular complexity.

Table 1: Potential Heterocyclic Systems Derived from 7-Aminobenzofuran-2-carboxylic acid This table is illustrative of the potential synthetic pathways.

Reagent Class Resulting Heterocyclic Scaffold
α-Haloketones Substituted Furo[3,2-g]quinolines
1,3-Dicarbonyl compounds Benzofuro[7,6-b]azepinones
Isothiocyanates Benzofuro[7,6-e] researchgate.netnih.govthiazinones
Orthoesters Fused Pyrimidine Systems

Role as a Key Intermediate in the Preparation of Advanced Organic Materials

A review of available scientific literature does not provide specific examples of this compound being utilized as a key intermediate in the synthesis of advanced organic materials. Research in this area has focused on other benzofuran derivatives.

Integration into Ligand Design for Catalysis Studies

There is a lack of specific research in the reviewed scientific literature detailing the integration of this compound or its direct derivatives into ligand design for catalysis studies. While carboxylic acids are a known class of compounds used in the synthesis of ligands, specific applications for this particular molecule are not documented. researcher.life

Precursor for Novel Synthetic Reagents

This compound is a valuable precursor for creating novel synthetic reagents due to its two distinct and reactive functional groups. The reactivity of both the carboxylic acid and the nitro group can be harnessed to synthesize bifunctional molecules that can be used in a variety of organic transformations.

The carboxylic acid moiety can be easily converted into other functional groups such as esters, amides, or acyl chlorides. Transformation into an acyl chloride, for example, creates a highly reactive intermediate that can participate in Friedel-Crafts acylation or coupling reactions to introduce the benzofuran scaffold into other molecules.

Simultaneously, the nitro group can be transformed, most commonly via reduction to an amine. The resulting 7-aminobenzofuran-2-carboxylic acid and its derivatives (e.g., esters or amides) are themselves novel reagents. This bifunctional scaffold, containing both a nucleophilic amine and an electrophilic carboxylic acid derivative, is primed for use in peptide synthesis, polymer chemistry, or the generation of complex molecular architectures through orthogonal protection and reaction strategies.

Table 2: Synthetic Transformations of this compound for Reagent Generation

Functional Group Reagent(s) Transformation Product Potential Application of Product
Carboxylic Acid SOCl₂ or (COCl)₂ 7-Nitrobenzofuran-2-carbonyl chloride Acylating agent in Friedel-Crafts and coupling reactions
Carboxylic Acid R-OH, H⁺ 7-Nitrobenzofuran-2-carboxylate ester Intermediate with a protected carboxylic acid for further modification of the nitro group
Nitro Group H₂, Pd/C or SnCl₂ 7-Aminobenzofuran-2-carboxylic acid Precursor for diazotization reactions (e.g., Sandmeyer reaction) or as a nucleophile

These transformations highlight the role of this compound as a foundational molecule for generating a range of specialized reagents for multi-step organic synthesis. nih.gov

Future Research Directions and Unexplored Chemical Space for 7 Nitrobenzofuran 2 Carboxylic Acid

Development of Chemo- and Regioselective Functionalization Strategies

The development of methodologies for the precise and selective functionalization of the 7-nitrobenzofuran-2-carboxylic acid core is a primary area for future research. The molecule presents multiple reactive sites, and controlling chemo- and regioselectivity is crucial for creating diverse and complex derivatives.

Key research objectives include:

Selective Reduction of the Nitro Group: Developing methods for the selective reduction of the nitro group to an amino group in the presence of the carboxylic acid is a significant challenge. niscpr.res.inresearchgate.net Reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in alcoholic solvents have shown promise for selectively reducing aromatic nitro groups without affecting other sensitive functionalities like nitriles or esters, and could be adapted for this purpose. stackexchange.com This transformation would open pathways to novel fused heterocyclic systems and provide a key site for further derivatization.

C-H Functionalization: Direct C-H functionalization represents a powerful, atom-economical approach to modify the benzofuran (B130515) scaffold. acs.orgnih.gov Research could focus on developing catalytic systems, potentially using transition metals like rhodium or palladium, to selectively activate and functionalize the C-H bonds at the C4, C5, and C6 positions of the benzene (B151609) ring. researchgate.netorganic-chemistry.orgnih.gov This would allow for the introduction of a wide range of substituents, bypassing the need for pre-functionalized starting materials. acs.org

Carboxylic Acid Derivatization and Decarboxylation: While the carboxylic acid group is a key functional handle for applications in materials science and medicinal chemistry, its selective transformation or removal is also of interest. rsc.org Exploring catalytic decarboxylative cross-coupling reactions could enable the introduction of new groups at the C2 position. Additionally, converting the carboxylic acid to other functional groups (e.g., amides, esters, or ketones) while preserving the nitro group is essential for building molecular libraries. researchgate.net

Table 1: Potential Chemo- and Regioselective Functionalization Strategies

Target SiteReaction TypePotential Reagents/CatalystsDesired Outcome
C7-NO₂Selective ReductionSnCl₂·2H₂O, Hydrazine (B178648) Glyoxylate/Mg, Catalytic HydrogenationC7-NH₂ for further derivatization
C4, C5, C6C-H Arylation/AlkylationPd(OAc)₂, Rh(III) catalystsIntroduction of diverse substituents
C2-COOHDecarboxylative CouplingAg/Pd catalystsC2-Aryl/Alkyl derivatives
C2-COOHAmidation/EsterificationCarbodiimides, Acyl ChloridesFunctional group interconversion

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond established functionalization, the this compound scaffold could exhibit unique reactivity under unconventional conditions, leading to novel molecular architectures.

Dearomatization Reactions: The electron-withdrawing nitro group can activate the benzofuran system towards nucleophilic attack, facilitating dearomatization reactions. researchgate.net Exploring catalytic asymmetric dearomative annulations, for instance with 5H-thiazol-4-ones, could lead to the stereoselective construction of complex, polycyclic skeletons with potential biological activity. rsc.org

Photocatalysis and Electrochemistry: The nitroaromatic motif is known to be active under photocatalytic and electrochemical conditions. Research into visible-light-mediated transformations could unlock new reaction pathways, such as radical-mediated C-C bond cleavage or functionalization. acs.org The nitro group's redox properties could be harnessed for novel electrochemical syntheses.

Ring-Opening and Rearrangement Cascades: The strained furan (B31954) ring, activated by the nitro group, may undergo ring-opening reactions when treated with specific nucleophiles. researchgate.net Investigating these pathways could lead to the synthesis of highly functionalized naphthyl derivatives or other complex aromatic systems through cascade reactions. researchgate.net

Advanced Applications in Supramolecular Chemistry and Materials Science

The distinct functional groups of this compound make it an excellent building block for supramolecular assemblies and advanced materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordination to metal centers, while the nitro group can enhance the functionality of the resulting MOF. researchgate.nettcichemicals.comalfa-chemistry.com The polar nitro group can improve gas sorption properties, such as for CO₂, through dipole-quadrupole interactions. researchgate.netacs.org It can also increase the Lewis acidity of the framework, making these materials promising for catalysis. researchgate.net Future work could involve synthesizing a family of isostructural MOFs using this compound and related linkers to systematically study the effect of the nitro group on gas storage and separation. acs.org

Covalent Organic Frameworks (COFs): As a building block for metal-free photocatalytic materials, the nitro-functionalized linker could be used to tune the electronic properties and band edge positions of COFs, potentially enhancing their performance in applications like photocatalytic water splitting. acs.org

Liquid Crystals and Organic Dyes: The rigid, planar structure combined with the polar nitro and carboxylic acid groups suggests potential for creating novel liquid crystalline materials. Furthermore, derivatization and extension of the conjugated system could lead to new organic dyes with interesting photophysical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through advanced automation will be key to accelerating research and development.

Flow Chemistry: Nitration reactions are often highly exothermic and can be hazardous on a large scale. researchgate.net Continuous flow platforms offer superior heat management and safety, making them ideal for the synthesis of nitro-containing compounds like nitrofurans. researchgate.netresearchgate.netnih.govugent.be Developing a robust flow synthesis for this compound would enable safer, more reproducible, and scalable production. nih.gov

Automated Synthesis: To rapidly explore the chemical space around this scaffold, automated synthesis platforms can be employed. researchgate.netchemspeed.com These systems can perform parallel reaction screening and library synthesis, allowing for the rapid creation of hundreds or thousands of derivatives for biological or materials screening. nih.govresearchgate.net An automated workflow could be designed to perform sequential derivatization steps, such as amidation of the carboxylic acid followed by C-H functionalization, to quickly generate diverse compound libraries. chemrxiv.org

Computational Design of New Chemical Entities Based on the this compound Core

In silico methods are invaluable for guiding synthetic efforts and prioritizing compounds for further investigation. Benzofuran derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties, making them attractive scaffolds for drug design. nih.govrsc.orgrsc.org

Molecular Docking and Pharmacophore Modeling: Computational screening of virtual libraries based on the this compound core can identify promising candidates for specific biological targets. researchgate.netnih.govbiointerfaceresearch.com For example, docking studies can predict the binding modes and affinities of derivatives with enzymes like EGFR tyrosine kinase, a target in lung cancer. nih.govresearchgate.net

Predictive Modeling (ADME/Tox): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules. nih.govunar.ac.id This allows researchers to filter out compounds with unfavorable pharmacokinetic or safety profiles early in the design process, saving significant time and resources. nih.gov

DFT Calculations: Density Functional Theory (DFT) can be used to explore the fundamental molecular properties of this compound and its derivatives. researchgate.net These calculations can provide insights into chemical reactivity, polarizability, and nonlinear optical (NLO) properties, guiding the design of new materials. unar.ac.idresearchgate.net

Table 2: Potential Targets for Computational Design and Screening

Research AreaIn Silico TechniqueObjectivePotential Outcome
Drug DiscoveryMolecular Docking, QSAR researchgate.netnih.govIdentify potent inhibitors for targets like kinases, proteases, or DNA gyrase B. nih.govnih.govLead compounds for anticancer or antibacterial agents. nih.gov
Materials ScienceDFT Calculations researchgate.netPredict electronic and photophysical properties.Design of novel NLO materials or photocatalysts.
PharmacokineticsADME/Tox PredictionAssess drug-likeness and potential toxicity. nih.govPrioritization of derivatives with favorable safety profiles.

By systematically pursuing these future research directions, the scientific community can fully exploit the chemical potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.

Q & A

Q. How should waste containing this compound be disposed of to comply with environmental regulations?

  • Methodological Answer :
  • Neutralization : Treat with alkaline hydrolysis (NaOH/ethanol) to degrade the nitro group before disposal .
  • Regulatory Guidelines : Follow EPA DSSTox protocols (DTXSID series) for hazardous waste categorization .
  • Documentation : Maintain records per REACH and OSHA standards for audit trails .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.